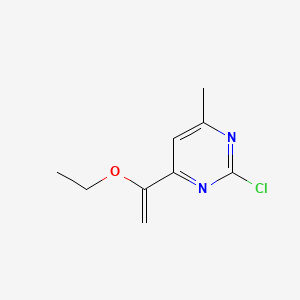
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cyclopentyl ring with a methoxy group, a vinyl group, and a dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-methoxycyclopentene with a boronic ester precursor under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the vinyl group is introduced via a vinyl halide or triflate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed processes. The reaction conditions are optimized for high yield and purity, often involving the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The product is then purified through distillation or chromatography.
化学反应分析
Types of Reactions
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with bases like potassium carbonate and solvents like THF.
Major Products
Oxidation: Corresponding alcohols.
Reduction: Alkanes.
Substitution: Various substituted cyclopentyl derivatives.
科学研究应用
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in several scientific research applications:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester moiety acts as a nucleophile, reacting with electrophilic partners to form new bonds. This process is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
- 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclopentylboronic acid
- Vinylboronic acid
- Methoxycyclopentylboronic acid
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring, a methoxy group, a vinyl group, and a dioxaborolane moiety. This structure provides versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C14H25BO3 |
|---|---|
分子量 |
252.16 g/mol |
IUPAC 名称 |
2-[(E)-2-(1-methoxycyclopentyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO3/c1-12(2)13(3,4)18-15(17-12)11-10-14(16-5)8-6-7-9-14/h10-11H,6-9H2,1-5H3/b11-10+ |
InChI 键 |
PYLISWGGGSTWSU-ZHACJKMWSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCCC2)OC |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CCCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



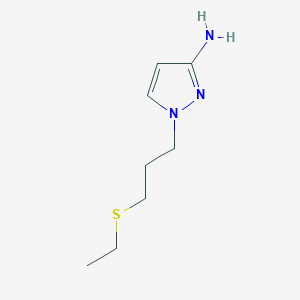
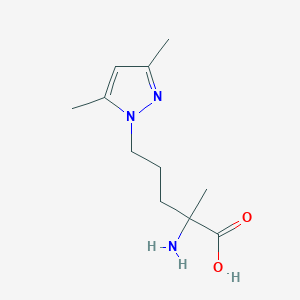
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)

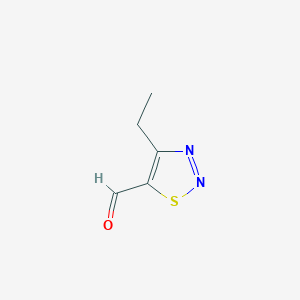

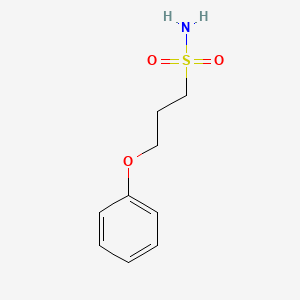
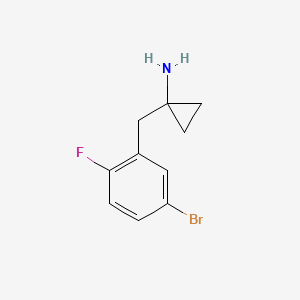
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)

![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)
